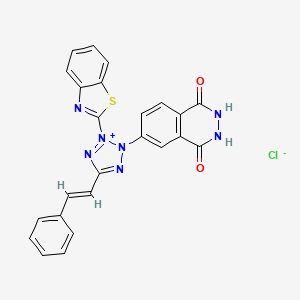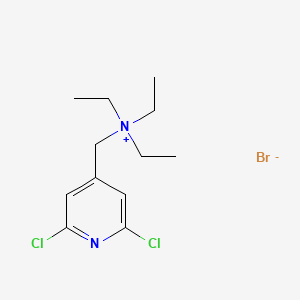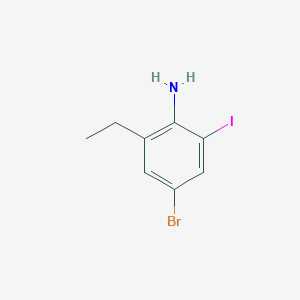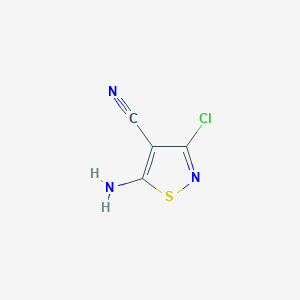
Bspt salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bspt salt is a chemical compound known for its unique properties and applications in various fields. It is often used in scientific research and industrial processes due to its stability and reactivity. The compound is characterized by its ability to undergo various chemical reactions, making it a valuable substance in both laboratory and industrial settings.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Bspt salt typically involves the reaction of specific acids with bases or metals. One common method is the reaction of a dilute acid with a metal or an insoluble base. This process involves heating the acid and gradually adding the metal or base until the reaction is complete. The mixture is then filtered to remove any excess reactants, and the resulting solution is evaporated to obtain the salt crystals .
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar methods but with more controlled conditions. The process involves precise temperature control and the use of automated systems to ensure consistency and purity of the final product. The industrial production of this compound often includes additional purification steps to remove any impurities and achieve the desired quality .
化学反応の分析
Types of Reactions
Bspt salt undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: It can also be reduced using reducing agents, resulting in the formation of reduced compounds.
Substitution: This compound can participate in substitution reactions where one of its ions is replaced by another ion from a different compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong acids, bases, and oxidizing agents. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome. For example, oxidation reactions may require elevated temperatures and the presence of catalysts to proceed efficiently .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. Oxidation reactions may produce various oxidized forms of the compound, while reduction reactions yield reduced forms. Substitution reactions result in the formation of new compounds with different ionic compositions .
科学的研究の応用
Bspt salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: this compound is employed in biological studies to investigate cellular processes and interactions.
Medicine: The compound is used in pharmaceutical research to develop new drugs and treatments.
Industry: This compound is utilized in industrial processes, such as the production of other chemicals and materials
作用機序
The mechanism of action of Bspt salt involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biochemical effects. The exact mechanism depends on the specific application and the biological system involved. For example, in pharmaceutical research, this compound may inhibit or activate specific enzymes, affecting metabolic pathways and cellular functions .
類似化合物との比較
Bspt salt can be compared with other similar compounds, such as:
NPT salt: Both Bspt and NPT salts are used in industrial applications, but they differ in their chemical properties and reactivity.
Bismuth subsalicylate: This compound shares some similarities with this compound in terms of its use in medicine, but it has different chemical characteristics and mechanisms of action .
This compound stands out due to its unique combination of stability, reactivity, and versatility, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
38116-89-1 |
|---|---|
分子式 |
C24H16ClN7O2S |
分子量 |
501.9 g/mol |
IUPAC名 |
6-[3-(1,3-benzothiazol-2-yl)-5-[(E)-2-phenylethenyl]tetrazol-3-ium-2-yl]-2,3-dihydrophthalazine-1,4-dione;chloride |
InChI |
InChI=1S/C24H15N7O2S.ClH/c32-22-17-12-11-16(14-18(17)23(33)27-26-22)30-28-21(13-10-15-6-2-1-3-7-15)29-31(30)24-25-19-8-4-5-9-20(19)34-24;/h1-14H,(H,28,29);1H/b13-10+; |
InChIキー |
ZPGCKYFKHCIWHR-RSGUCCNWSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C2=NN([N+](=N2)C3=NC4=CC=CC=C4S3)C5=CC6=C(C=C5)C(=O)NNC6=O.[Cl-] |
正規SMILES |
C1=CC=C(C=C1)C=CC2=NN([N+](=N2)C3=NC4=CC=CC=C4S3)C5=CC6=C(C=C5)C(=O)NNC6=O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12064630.png)
![[3-[2-(3,3-Dimethylaziridin-2-yl)ethyl]-3-methyloxiran-2-yl]methanol](/img/structure/B12064645.png)





![5,6-dimethoxy-2-methyl-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]cyclohex-2-ene-1,4-dione](/img/structure/B12064666.png)

![Methyl 3-{2-[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]hydrazino}-4-methylthiophene-2-carboxylate](/img/structure/B12064679.png)

